3-Amino-4-imidazol-1-YL-benzoic acid hydrochloride
Overview
Description
3-Amino-4-imidazol-1-yl-benzoic acid hydrochloride is a compound with the molecular formula C10H9N3O2 HCl and a molecular weight of 239.66 . This compound is primarily used in proteomics research and is known for its unique structure, which includes an imidazole ring, a benzoic acid moiety, and an amino group .
Preparation Methods
The synthesis of 3-Amino-4-imidazol-1-yl-benzoic acid hydrochloride involves several steps, typically starting with the formation of the imidazole ring. One common method involves the cyclization of amido-nitriles under mild conditions, which can include the use of nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods often involve the use of high-yield reactions and scalable processes to ensure the efficient production of the compound .
Chemical Reactions Analysis
3-Amino-4-imidazol-1-yl-benzoic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include molecular oxygen for oxidation and various reducing agents for reduction . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is used in studies related to enzyme activity and protein interactions. Additionally, it is used in the industry for the production of various biochemical products .
Mechanism of Action
The mechanism of action of 3-Amino-4-imidazol-1-yl-benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring in the compound can bind to metal ions and other active sites in proteins, thereby modulating their activity . This interaction can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways .
Comparison with Similar Compounds
3-Amino-4-imidazol-1-yl-benzoic acid hydrochloride is unique due to its specific structure, which combines an imidazole ring with a benzoic acid moiety and an amino group. Similar compounds include other imidazole derivatives, such as clemizole (an antihistaminic agent), etonitazene (an analgesic), and enviroxime (an antiviral) . These compounds share the imidazole ring but differ in their additional functional groups and overall structure, leading to different biological activities and applications .
Properties
IUPAC Name |
3-amino-4-imidazol-1-ylbenzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2.ClH/c11-8-5-7(10(14)15)1-2-9(8)13-4-3-12-6-13;/h1-6H,11H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUUHTCSUDLYKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N)N2C=CN=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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